molecular formula C13H16N2O3S2 B3012243 6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 1219907-21-7

6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Cat. No.: B3012243
CAS No.: 1219907-21-7
M. Wt: 312.4
InChI Key: LHIZTSJODHBWLS-UHFFFAOYSA-N
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Description

6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine is a complex organic compound that features a benzo[d]thiazole core, a tetrahydrofuran moiety, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the benzo[d]thiazole core using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Tetrahydrofuran Moiety: The final step involves the alkylation of the sulfonylated benzo[d]thiazole with tetrahydrofuran-2-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone.

    Reduction: The benzo[d]thiazole core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a sulfone derivative.

    Reduction: Formation of a reduced benzo[d]thiazole derivative.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique electronic or photophysical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    6-(methylsulfonyl)benzo[d]thiazol-2-amine: Lacks the tetrahydrofuran moiety.

    N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine: Lacks the methylsulfonyl group.

Uniqueness

The presence of both the methylsulfonyl group and the tetrahydrofuran moiety in 6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine imparts unique chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

6-methylsulfonyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-20(16,17)10-4-5-11-12(7-10)19-13(15-11)14-8-9-3-2-6-18-9/h4-5,7,9H,2-3,6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIZTSJODHBWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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